molecular formula C20H15F3N2OS B8594802 1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]- CAS No. 820960-00-7

1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-

Cat. No.: B8594802
CAS No.: 820960-00-7
M. Wt: 388.4 g/mol
InChI Key: BNTCOZSJPHYQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]- is a useful research compound. Its molecular formula is C20H15F3N2OS and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

820960-00-7

Molecular Formula

C20H15F3N2OS

Molecular Weight

388.4 g/mol

IUPAC Name

5-(1H-indol-4-yloxymethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C20H15F3N2OS/c1-12-18(11-26-17-4-2-3-16-15(17)9-10-24-16)27-19(25-12)13-5-7-14(8-6-13)20(21,22)23/h2-10,24H,11H2,1H3

InChI Key

BNTCOZSJPHYQBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=CC4=C3C=CN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxyindole (100 mg, 0.75 mmol), 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole (219 mg, 0.75 mmol; PCT Int. Appl. (2002), WO 0262774 A1), cesium carbonate (489 mg, 1.5 mmol) and a trace of potassium iodide were suspended in acetone (10 ml). The suspension was stirred at ambient temperature for 14 h, the solvent evaporated under reduced pressure and the residue dissolved in 1 N HCl/ice water 1/1 and ethyl acetate. The layers were separated and the aqueous layer was extracted two times with ethyl acetate. The combined organic layers were washed two times with brine and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue purified by column chromatography (silica gel, heptane/AcOEt) to give 130 mg (0.33 mmol, 45%) of the title compound as light yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
45%

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